[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]methanol
Description
Properties
IUPAC Name |
[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3N2OS/c5-4(6,7)3-9-8-2(1-10)11-3/h10H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGUVRAQHVDJQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NN=C(S1)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Chloro-5-Trifluoromethyl-1,3,4-Thiadiazole
The chloride intermediate is synthesized via diazotization of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole. A mixture of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, concentrated hydrochloric acid, and sodium nitrite is stirred at −10°C to 50°C, followed by extraction with toluene and distillation.
Reaction Conditions
Substitution with Protected Hydroxymethyl Groups
The chloride undergoes nucleophilic substitution with benzyloxymethyl magnesium bromide in tetrahydrofuran, yielding 2-(benzyloxymethyl)-5-trifluoromethyl-1,3,4-thiadiazole. Deprotection via hydrogenolysis (H₂/Pd-C) produces the target alcohol.
Optimization Insights
- Solvent : Tetrahydrofuran enhances nucleophilicity.
- Catalyst : Palladium on carbon (5% w/w) achieves full deprotection in 4 hours.
- Yield : 60–65% after deprotection.
Cyclization of Thiosemicarbazide Derivatives
Thiosemicarbazone Formation
Trifluoromethyl ketone (CF₃COCH₂OH) reacts with thiosemicarbazide in ethanol under reflux to form a thiosemicarbazone. Cyclization using ferric chloride in acetic acid yields the thiadiazole ring.
Key Parameters
Reduction of 2-Acyl-5-Trifluoromethyl-1,3,4-Thiadiazole
Synthesis of 2-Acetyl-5-Trifluoromethyl-1,3,4-Thiadiazole
Friedel-Crafts acylation introduces an acetyl group at position 2. Reduction with sodium borohydride in methanol selectively yields the hydroxymethyl derivative.
Analytical Validation
Oxidation of 2-Methyl-5-Trifluoromethyl-1,3,4-Thiadiazole
Controlled Oxidation with Potassium Permanganate
2-Methyl-5-trifluoromethyl-1,3,4-thiadiazole is oxidized in aqueous sulfuric acid (0.5 M) with KMnO₄ at 40°C. The reaction is quenched with sodium bisulfite to prevent over-oxidation to carboxylic acid.
Challenges
- Selectivity : Competing oxidation to COOH necessitates precise stoichiometry (1:1 KMnO₄:substrate).
- Yield : 30–35%.
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Yield (%) | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | High selectivity, established protocols | Protection/deprotection steps | 60–65 | Industrial |
| Thiosemicarbazide Cyclization | Single-step ring formation | Precursor synthesis complexity | 45–50 | Laboratory |
| Acyl Reduction | Mild conditions | Requires acyl intermediate | 55–60 | Moderate |
| Methyl Oxidation | Direct functionalization | Low yield, selectivity issues | 30–35 | Limited |
Chemical Reactions Analysis
Types of Reactions
[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions include trifluoromethyl-substituted alcohols, aldehydes, carboxylic acids, and amines .
Scientific Research Applications
Chemistry
In chemistry, [5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]methanol is used as a building block for the synthesis of more complex molecules. Its unique structural properties make it valuable in the development of new materials and catalysts .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial and anticancer properties .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of [5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target proteins . This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogues
*Estimated based on analogous compounds in .
2.2 Physicochemical Properties
- Lipophilicity: The trifluoromethyl group increases logP values compared to non-fluorinated analogs (e.g., 5-phenyl derivatives ). However, the hydroxymethyl group in the target compound may reduce logP relative to methyl esters (e.g., methyl acetate derivative ).
- Solubility : The -CH₂OH group enhances aqueous solubility compared to alkyl or aryl substituents (e.g., flufenacet ).
- Stability : Trifluoromethyl groups resist metabolic degradation, making such compounds suitable for prolonged biological activity .
2.5 Key Research Findings
- Trifluoromethyl Advantage : The -CF₃ group improves bioactivity and stability across analogs, as seen in flufenacet’s herbicidal efficacy and HIF inhibitor intermediates .
- Substituent Effects : Hydroxymethyl groups enhance solubility but may reduce membrane permeability compared to lipophilic substituents (e.g., methyl esters) .
- Structural Diversity: Amino (e.g., 5-(4-Methylphenyl)-2-amine ) and thioether (e.g., triazole-thiadiazole hybrids ) substituents expand applications from agrochemicals to antimicrobials.
Biological Activity
[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]methanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, along with synthesis methods and case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a thiadiazole ring substituted with a trifluoromethyl group and a hydroxymethyl group. This unique combination enhances its lipophilicity and biological activity, making it a valuable scaffold for drug development.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated various derivatives of thiadiazoles against multiple bacterial strains. The results demonstrated that several derivatives showed significant inhibition zones against Gram-positive and Gram-negative bacteria, as well as fungi.
| Compound | Inhibition Zone (mm) | MIC (µg/mL) | Target Organisms |
|---|---|---|---|
| 17a | 30 ± 2 | 0.49 | Salmonella typhimurium |
| 19c | 28 ± 3 | 0.75 | Staphylococcus aureus |
| 21b | 25 ± 1 | 1.00 | Escherichia coli |
These findings suggest that modifications at the thiadiazole position can enhance antimicrobial efficacy .
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro assays. It has shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
A detailed study reported that the compound induced apoptosis in cancer cells through the activation of caspase pathways. The IC50 values for MCF-7 and HeLa cells were found to be 15 µM and 20 µM, respectively .
The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to interact with specific molecular targets within microbial and cancer cells. The trifluoromethyl group enhances membrane permeability, facilitating the compound's entry into cells where it can exert its effects on target proteins involved in cell growth and survival.
Synthesis Methods
The synthesis of this compound typically involves the reaction of 5-(trifluoromethyl)-1,3,4-thiadiazole with methanol under acidic or basic conditions:
-
Reagents :
- 5-(Trifluoromethyl)-1,3,4-thiadiazole
- Methanol
- Acid catalyst (e.g., HCl)
-
Procedure :
- Mix the reagents in a solvent.
- Heat under reflux for several hours.
- Purify the product through crystallization or chromatography.
This method allows for high yields and purity of the desired compound .
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A study published in Pharmaceutical Research demonstrated that this compound significantly reduced tumor size in xenograft models of breast cancer when administered at doses of 20 mg/kg body weight .
- Case Study 2 : Another investigation focused on its antimicrobial properties showed that it effectively inhibited biofilm formation in Staphylococcus aureus, suggesting potential applications in treating chronic infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
